molecular formula C17H13NO5S B15211668 2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid CAS No. 37118-21-1

2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid

Cat. No.: B15211668
CAS No.: 37118-21-1
M. Wt: 343.4 g/mol
InChI Key: BTZOYBNRYUQASO-UHFFFAOYSA-N
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Description

This compound features a benzoic acid backbone substituted at the 2-position with a 1,3-oxazole ring. The oxazole is further modified at its 4-position with a 4-methylbenzenesulfonyl group. The carboxylic acid group at the 2-position contributes to polarity and hydrogen-bonding capabilities, making this compound relevant in medicinal chemistry and materials science.

Properties

CAS No.

37118-21-1

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]benzoic acid

InChI

InChI=1S/C17H13NO5S/c1-11-6-8-12(9-7-11)24(21,22)16-15(23-10-18-16)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

BTZOYBNRYUQASO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC=N2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tosyloxazol-5-yl)benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the tosyl group. One common method involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with an aldehyde under acidic conditions to form the oxazole ring. The resulting oxazole is then tosylated using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for 2-(4-Tosyloxazol-5-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tosyloxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products

    Oxidation: Formation of more complex carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

2-(4-Tosyloxazol-5-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tosyloxazol-5-yl)benzoic acid is largely dependent on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The oxazole ring and the tosyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers of Oxazolyl Benzoic Acids

Key Analogs :

3-(5-Oxazolyl)benzoic acid Molecular Formula: C₁₀H₇NO₃ Melting Point: 259–261°C Substituent Position: Oxazole at benzoic acid’s 3-position Key Difference: The absence of a sulfonyl group reduces molecular weight (189.16 g/mol) compared to the target compound. This may enhance aqueous solubility but decrease stability in hydrophobic environments .

The melting point (300–301°C) is notably higher than the 3-isomer, suggesting stronger crystal lattice interactions .

Table 1: Comparison of Positional Isomers

Property 3-(5-Oxazolyl)benzoic acid 4-(1,3-Oxazol-5-yl)benzoic acid
Molecular Weight (g/mol) 189.16 189.16
Melting Point (°C) 259–261 300–301
Substituent Position 3-position 4-position

Sulfonyl-Modified Oxazole Derivatives

Key Analogs :

4-[4-(4-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine

  • Molecular Formula : C₂₃H₂₆N₂O₄S
  • Molecular Weight : 426.53 g/mol
  • Key Feature : Incorporates a morpholine ring instead of benzoic acid. The sulfonyl group and methylphenyl substituent enhance lipophilicity (logP ~4.8 inferred from similar compounds), favoring membrane permeability .

{4-[4-(4-Methylbenzene-1-sulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone Molecular Formula: C₂₃H₂₁N₃O₄S₃ logP: 4.8228 Key Feature: Dual thiophene rings and a piperazine moiety increase steric bulk, reducing solubility (logSw = -4.564) compared to the target compound’s carboxylic acid group .

Table 2: Sulfonyl-Oxazole Derivatives

Property Target Compound (Inferred) Morpholine Derivative Piperazine-Thiophene Derivative
Molecular Weight (g/mol) ~350–370 (estimated) 426.53 499.63
Functional Group Carboxylic acid Morpholine Piperazine, Thiophene
logP ~2.5–3.5 (estimated) ~4.8 4.8228

Substituent Effects on Physicochemical Properties

  • Carboxylic Acid vs. Heterocycles : The carboxylic acid in the target compound improves aqueous solubility (polar surface area ~70 Ų inferred from CID 2776414) compared to morpholine/piperazine derivatives, which exhibit higher logP values .
  • Positional Isomerism : The 2-substitution in the target compound may create steric hindrance, reducing crystallinity compared to the 4-isomer (mp 300–301°C) .

Biological Activity

2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H15N1O4S
Molecular Weight319.36 g/mol
LogP3.42
Polar Surface Area66.65 Å
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Research indicates that compounds with a similar structure to this compound can influence various cellular pathways. Notably, studies on benzoic acid derivatives have shown that they can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . This modulation is crucial in maintaining cellular homeostasis and has implications for aging and various diseases.

Antioxidant Activity

Compounds similar to this compound have demonstrated significant antioxidant properties. A study indicated that certain benzoic acid derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Cytotoxicity and Antitumor Effects

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives showed promising results in inhibiting cell growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without significant toxicity to normal fibroblasts . The cytotoxicity was measured using standard assays that assess cell viability and proliferation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has indicated that similar oxazole-containing compounds exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus . This highlights the therapeutic potential of such compounds in treating infections.

Study on Proteasome and Lysosome Activities

A study focusing on benzoic acid derivatives demonstrated that certain compounds could significantly enhance proteasome and lysosome activities in human foreskin fibroblasts. The most effective compounds were found to activate cathepsins B and L, which are critical for protein degradation . These findings suggest that this compound may also possess similar bioactivity.

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